molecular formula C14H15NO5 B15466608 1,2-Diphenylethane-1,2-diol;nitric acid CAS No. 58286-67-2

1,2-Diphenylethane-1,2-diol;nitric acid

Cat. No.: B15466608
CAS No.: 58286-67-2
M. Wt: 277.27 g/mol
InChI Key: LISSUBVEALZDNN-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1,2-diol;nitric acid (CAS 58286-69-4) is an organic chemical compound with the molecular formula C14H16N2O8 and a molecular weight of 340.285 g/mol . It is classified as a dinitrate ester derivative of 1,2-diphenylethane-1,2-diol (hydrobenzoin) . In research contexts, organic nitrate esters are of significant interest due to their potential to release nitric oxide (NO) or other reactive nitrogen species under controlled conditions. Nitric oxide is a crucial signaling molecule in biological systems, exhibiting a concentration-dependent biphasic effect; it can act as a protective antioxidant at low levels or as a pro-oxidant that enhances cytotoxicity at higher concentrations . Studying compounds like 1,2-diphenylethane-1,2-diol dinitrate allows researchers to explore these dual roles, investigate mitochondrial dysfunction induced by oxidative stress, and probe mechanisms of cell death . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

58286-67-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

1,2-diphenylethane-1,2-diol;nitric acid

InChI

InChI=1S/C14H14O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2-1(3)4/h1-10,13-16H;(H,2,3,4)

InChI Key

LISSUBVEALZDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Diphenylethane-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN)

Structure: Derived from 1,2-diphenylethane-1,2-diol via esterification with 4-nitrobenzoyl chloride. Synthesis: Conducted in pyridine, yielding nitro-functionalized esters critical for polyimide precursors . Applications: Intermediate in synthesizing 1,2-DPEDBA (a diamine monomer for colorless polyimides). Unlike the parent diol, 1,2-DPEDBN introduces nitro groups that enhance thermal stability and optical properties in polymers . NMR Data: Peaks at 8.33 ppm (nitro-adjacent aromatic protons) and 6.50 ppm (-CH groups) .

Hydroquinone Derivatives (e.g., 1,4-Diphenylethane-1,4-diol)

Structural Difference: Hydroquinone derivatives feature hydroxyl groups on para positions, altering electronic properties. Reactivity: Less prone to stereochemical transformations compared to vicinal diols. Hydroquinones are more stable under acidic conditions but less effective in chiral resolution due to reduced conformational flexibility .

1,1-Diphenylethane-1,2-diol

Stereochemical Impact : The 1,1-substitution pattern eliminates vicinal diol geometry, rendering it unsuitable for applications requiring stereoselective catalysis or acetal formation .

Comparison Based on Stereochemical Properties

Compound Stereoisomers Key Applications Enantiomeric Excess (ee) Reference
(1R,2R)-1,2-Diphenylethane-1,2-diol Enantiopure (≥98% ee) Chiral ketal synthesis , asymmetric catalysis 98–100%
meso-1,2-Diphenylethane-1,2-diol Racemic mixtures Limited to non-stereoselective reactions 0%
(±)-1,2-Diphenylethane-1,2-diol Racemate Bulk material synthesis 0%

Functional Comparison in Catalysis and Material Science

Catalytic Performance

  • Kinetic Resolution : (R,R)-1,2-Diphenylethane-1,2-diol achieves 100% enantioselectivity in benzoylation reactions using Cu(II)-PhBox catalysts, outperforming (±)-diols .

Data Tables

Table 2: Reactivity in Oxidation/Reduction

Reaction Product(s) Catalyst/Conditions Efficiency Reference
Photocatalytic cleavage Benzaldehyde + Benzoic acid FeIII(tmpyp), pH 7 TON: 15–20
Catalytic hydrogenation Benzyl alcohol Rh(PPh)₃Cl/H₂O₂ 65% yield

Preparation Methods

Reduction of Benzoin Using Sodium Borohydride

The most widely documented method for synthesizing 1,2-diphenylethane-1,2-diol involves the reduction of benzoin (C₆H₅CH(OH)COC₆H₅) using sodium borohydride (NaBH₄) in methanol. This reaction proceeds via a two-electron transfer mechanism, where NaBH₄ acts as a nucleophile, attacking the carbonyl group of benzoin to yield the diol.

Procedure :

  • Reaction Setup : 5.0 g of benzoin is dissolved in 80 mL of methanol under continuous stirring in a 250 mL round-bottom flask.
  • Reduction Step : 1.3 g of NaBH₄ is added in three portions to prevent excessive exothermicity. The mixture is stirred for 2 hours at room temperature.
  • Workup : 50 mL of deionized water is added to quench the reaction. The organic layer is separated, dehydrated with magnesium sulfate (MgSO₄), and concentrated via rotary evaporation.
  • Crystallization : The crude product is recrystallized from ethanol to yield white crystalline 1,2-diphenylethane-1,2-diol (95% yield, m.p. 136.7°C).

Mechanistic Insight :
The reduction selectively targets the ketone group of benzoin, preserving the hydroxyl groups. Fourier-transform infrared spectroscopy (FTIR) confirms the disappearance of the carbonyl peak at ~1700 cm⁻¹ and the emergence of broad O–H stretches at 3300–3500 cm⁻¹.

Alternative Catalytic Hydrogenation Routes

While less common, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel has been explored for benzoin reduction. However, these methods require high-pressure hydrogen gas and exhibit lower selectivity compared to NaBH₄.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters for 1,2-Diphenylethane-1,2-diol Synthesis

Method Reagents Solvent Temperature Time (h) Yield (%)
NaBH₄ Reduction Benzoin, NaBH₄ Methanol RT 2 95
Catalytic Hydrogenation Benzoin, H₂/Pd/C Ethanol 60°C 6 78

Table 2: Nitro-Derivative Synthesis Conditions

Substrate Nitrating Agent Solvent Catalyst Yield (%)
1,2-Diphenylethane-1,2-diol 4-Nitrobenzoyl Chloride THF Pyridine 88

Industrial-Scale Considerations

Catalyst Recycling in Diphenylethane Production

A patented method for 1,2-diphenylethane synthesis (unrelated to the diol) emphasizes copper-iron bimetallic catalysts, enabling multiple reuse cycles. Though distinct from diol chemistry, this approach highlights strategies for cost reduction in aryl-alkyl coupling reactions.

Process Overview :

  • Catalyst System : Copper powder (5–15 wt%) and iron powder (100–180 wt%) in aqueous phase.
  • Reaction : Benzyl chloride undergoes coupling at 80–85°C for 3–8 hours, followed by HCl quenching.
  • Recovery : Solid residues post-filtration are reprocessed to reclaim copper, achieving ~90% efficiency over five cycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,2-Diphenylethane-1,2-diol derivatives using nitric acid?

  • Methodological Answer : Synthesis typically involves controlled oxidation or hydroxylation of 1,2-diphenylethane precursors. Nitric acid acts as both an oxidizing agent and a proton source. Key parameters include temperature (20–60°C), nitric acid concentration (10–30% v/v), and reaction time (4–12 hours). Monitoring via TLC or HPLC ensures reaction progress. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the diol product .

Q. How can researchers characterize the purity and structural integrity of 1,2-Diphenylethane-1,2-diol-nitric acid adducts?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm hydroxyl group positioning and aromatic proton environments.
  • FTIR : Peaks at 3200–3500 cm1^{-1} (O-H stretch) and 1500–1600 cm1^{-1} (C=C aromatic) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns.
    Cross-referencing with databases like PubChem ensures alignment with known diol derivatives .

Q. What solvent systems are most effective for stabilizing 1,2-Diphenylethane-1,2-diol during nitric acid reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stabilize intermediates. For aqueous-phase reactions, ethanol/water mixtures (1:1 v/v) prevent premature precipitation. Solvent choice impacts reaction kinetics and byproduct formation; systematic screening via fractional factorial design (e.g., varying polarity, dielectric constant) optimizes outcomes .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms between 1,2-Diphenylethane-1,2-diol and nitric acid?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states and intermediate energies. Software like COMSOL Multiphysics predicts electron density shifts during nitration or oxidation steps. Parameters include bond dissociation energies (BDEs) of C-H and O-H bonds, and activation barriers for nitric acid-mediated pathways. Validation via experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy .

Q. What strategies resolve contradictions in spectroscopic data for nitric acid-derived diol complexes?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting or IR peak shifts) may arise from tautomerism or solvent effects. Approaches include:

  • Variable Temperature NMR : Identifies dynamic equilibria between tautomers.
  • Deuterium Exchange Experiments : Confirms labile protons.
  • Synchrotron XRD : Resolves crystal packing effects.
    Cross-disciplinary collaboration with theoretical chemists refines interpretations .

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